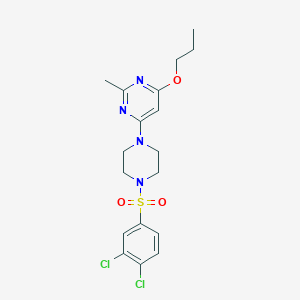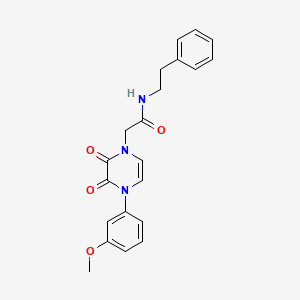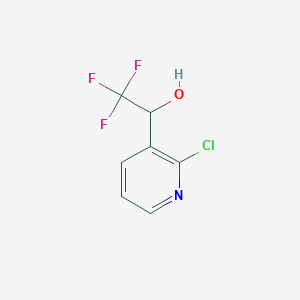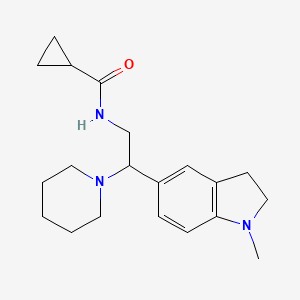
4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is also a six-membered ring with two nitrogen atoms . The molecule also contains a sulfonyl group attached to a dichlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations can be performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and depend on the specific conditions and reagents used. Organoboron compounds, which could be related to this compound, are known to undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various experimental and theoretical methods. For instance, the HOMO–LUMO energy gap can be calculated, which gives an indication of the compound’s reactivity .Scientific Research Applications
Anticancer Activity
Research has demonstrated the potential anticancer properties of derivatives closely related to 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine. For instance, a study by Mallesha et al. (2012) synthesized derivatives that showed significant antiproliferative effects against human cancer cell lines, including K562, Colo-205, MDA-MB 231, and IMR-32. Compounds within this series exhibited moderate to good activity, with specific derivatives identified as potential anticancer agents warranting further investigation (Mallesha et al., 2012).
Antibacterial Properties
The synthesis and evaluation of pyrido(2,3-d)pyrimidine derivatives, including those structurally similar to the compound , have demonstrated notable antibacterial activity. Matsumoto and Minami (1975) developed compounds that exhibited significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections (Matsumoto & Minami, 1975).
Vasodilatory Effects
Investigations into pyrimidine and triazine 3-oxide sulfates, compounds with a chemical structure that shares similarities with the compound of interest, have unveiled their hypotensive properties, acting through direct vasodilation. This research opens avenues for developing new therapeutic agents for managing hypertension and associated cardiovascular diseases (McCall et al., 1983).
Future Directions
properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N4O3S/c1-3-10-27-18-12-17(21-13(2)22-18)23-6-8-24(9-7-23)28(25,26)14-4-5-15(19)16(20)11-14/h4-5,11-12H,3,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATLNDSXGJUKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2674663.png)


![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2674670.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2674674.png)


![2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2674677.png)


![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2674681.png)

![7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2674683.png)
![N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-methoxybenzenesulfonamide](/img/structure/B2674684.png)